molecular formula C21H21ClFN3O2S B2793506 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride CAS No. 1216586-76-3

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride

Cat. No.: B2793506
CAS No.: 1216586-76-3
M. Wt: 433.93
InChI Key: GYDULOBTURSSPG-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is an organic compound known for its unique structure and promising applications in medicinal chemistry. This compound is characterized by its intricate molecular framework, which includes isoquinoline, thiazole, and phenoxyacetamide moieties, along with a hydrochloride group to enhance its solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride typically begins with the preparation of key intermediates. This may involve multi-step organic reactions such as:

  • Isoquinoline Derivative Formation: : Starting with isoquinoline, a series of reactions introduce the necessary functional groups.

  • Thiazole Ring Construction: : The incorporation of the thiazole ring is achieved through cyclization reactions under specific conditions.

  • Coupling Reactions: : The final steps often involve coupling the isoquinoline and thiazole intermediates with 4-fluorophenoxyacetyl chloride, followed by hydrochloride formation.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for yield and purity. This includes process improvements like:

  • Optimization of Reaction Conditions: : Temperature, solvent choice, and reaction time are carefully controlled.

  • Use of Catalysts: : Specific catalysts may be employed to enhance reaction rates and selectivity.

  • Purification Techniques: : Advanced purification methods such as crystallization and chromatography ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different derivatives.

  • Reduction: : Reduction reactions can modify the isoquinoline or thiazole rings.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at multiple sites within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenated compounds, amines, and others.

Major Products Formed

Depending on the reaction conditions, major products can include:

  • Oxidized Derivatives: : Modified functional groups on the isoquinoline or thiazole rings.

  • Reduced Derivatives: : Hydrogenated forms of the compound.

  • Substituted Compounds: : New compounds formed by replacing hydrogen atoms or functional groups.

Scientific Research Applications

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride has found various applications in scientific research:

  • Chemistry: : Used as a starting material for the synthesis of complex organic molecules.

  • Biology: : Employed in studies investigating the interaction of small molecules with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: : It can bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : The binding of the compound to its targets can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Unique Features

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride stands out due to its unique combination of isoquinoline, thiazole, and phenoxyacetamide moieties, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • Isoquinoline Derivatives: : Compounds featuring the isoquinoline ring, often used in medicinal chemistry.

  • Thiazole Compounds: : Molecules containing the thiazole ring, known for their biological activity.

  • Fluorophenoxyacetamides: : A class of compounds with similar chemical frameworks, used in various research applications.

With its intriguing structure and diverse potential applications, this compound continues to be a subject of interest in the scientific community. Anything more you’re curious about?

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydroisoquinoline moiety, which is known for various biological activities.
  • A thiazole ring that contributes to its pharmacological profile.
  • A fluorophenoxy group that enhances its bioactivity.

Molecular Formula

The molecular formula for this compound is C18H19FN2OSC_{18}H_{19}FN_2OS.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, the presence of the thiazole and isoquinoline rings suggests potential efficacy against pathogens.

CompoundActivityReference
Thiazole derivativesAntibacterial
Isoquinoline derivativesAntifungal

Anti-inflammatory Effects

Compounds derived from dihydroisoquinoline structures have been reported to exhibit anti-inflammatory properties. A study highlighted the synthesis of related compounds that showed significant inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar anti-inflammatory effects.

Neuroprotective Properties

Neuroprotective mechanisms have been associated with compounds containing isoquinoline structures. For example, certain derivatives have been shown to mimic neuroprotective factors in experimental models. This aspect warrants further investigation into the neuroprotective potential of the compound .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The thiazole component may interact with specific receptors or enzymes involved in inflammatory pathways.
  • The dihydroisoquinoline structure could influence neurotransmitter systems or provide antioxidant effects.

Case Studies and Research Findings

Recent literature has documented various studies focusing on similar compounds. For instance, a study on N-(benzo)thiazol-2-yl derivatives demonstrated significant cytotoxicity against cancer cell lines and highlighted their potential as therapeutic agents in oncology .

Another research effort synthesized several isoquinoline-based compounds and evaluated their biological activities, including antimicrobial and anti-inflammatory effects. These findings support the notion that modifications in the molecular structure can lead to enhanced biological activity.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S.ClH/c22-17-5-7-19(8-6-17)27-13-20(26)24-21-23-18(14-28-21)12-25-10-9-15-3-1-2-4-16(15)11-25;/h1-8,14H,9-13H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDULOBTURSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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